molecular formula C12H9ClO4S B14619097 5-(Chlorosulfonyl)naphthalen-1-yl acetate CAS No. 56875-57-1

5-(Chlorosulfonyl)naphthalen-1-yl acetate

Cat. No.: B14619097
CAS No.: 56875-57-1
M. Wt: 284.72 g/mol
InChI Key: BJMDLVDTSFZWNB-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)naphthalen-1-yl acetate is a chemical compound that belongs to the class of naphthalene derivatives. Naphthalene derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine . This compound features a naphthalene ring substituted with a chlorosulfonyl group and an acetate group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)naphthalen-1-yl acetate typically involves the chlorosulfonation of naphthalene followed by acetylation. The reaction conditions for chlorosulfonation usually require the use of chlorosulfonic acid or sulfuryl chloride as the chlorosulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective formation of the chlorosulfonyl group at the desired position on the naphthalene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)naphthalen-1-yl acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalene derivatives, carboxylic acids, and sulfonyl compounds .

Scientific Research Applications

5-(Chlorosulfonyl)naphthalen-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)naphthalen-1-yl acetate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of receptor binding sites, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Chlorosulfonyl)naphthalen-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorosulfonyl and acetate groups allows for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

56875-57-1

Molecular Formula

C12H9ClO4S

Molecular Weight

284.72 g/mol

IUPAC Name

(5-chlorosulfonylnaphthalen-1-yl) acetate

InChI

InChI=1S/C12H9ClO4S/c1-8(14)17-11-6-2-5-10-9(11)4-3-7-12(10)18(13,15)16/h2-7H,1H3

InChI Key

BJMDLVDTSFZWNB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl

Origin of Product

United States

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